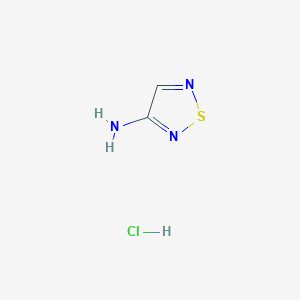

1,2,5-Thiadiazol-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,5-Thiadiazol-3-amine hydrochloride is a chemical compound with the molecular formula C2H4ClN3S and a molecular weight of 137.59 . It is a derivative of the 1,2,5-thiadiazol-3-amine . This compound has potential applications in the field of chemistry and pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,5-Thiadiazol-3-amine hydrochloride involves several steps. One method involves the addition of hydrogen sulfide to the respective 1-cyanoureas to obtain thiobiuret and its N-methyl derivatives . Subsequent oxidation of thiobiuret with hydrogen peroxide in alkaline medium produces 5-amino-1,2,4-thiadiazol-3 (2H)-one . This substance can be converted back to the starting thiobiuret by reaction with cysteine hydrochloride .

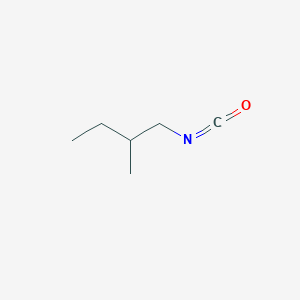

Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazol-3-amine hydrochloride consists of a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The nitrogen atoms are located at positions 1 and 2, and the sulfur atom is at position 5 .

Chemical Reactions Analysis

1,2,5-Thiadiazol-3-amine hydrochloride demonstrates various unique chemical properties, contributing to its utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis: Ceftobiprole Intermediate

Summary of Application

This compound serves as an important intermediate in the synthesis of Ceftobiprole, a fifth-generation cephalosporin antibiotic with activity against a broad range of bacteria.

Methods of Application

The synthesis involves multiple steps starting from cyanoacetamide, including oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization, to produce the desired intermediate with an overall yield of 57%.

Results

The synthesized intermediate is crucial for attaching to the cephalosporin core, completing the structure of Ceftobiprole, which is effective against Gram-positive and Gram-negative bacteria .

Polymer Chemistry: Antimicrobial Film Dressings

Summary of Application

1,2,5-Thiadiazol-3-amine hydrochloride derivatives are used to modify chitosan, creating polymers with significant antimicrobial activity suitable for film dressings.

Methods of Application

The modified chitosan is synthesized and then mixed with film-forming agents to create dressings. These are evaluated for properties like transparency, uniformity, elasticity, and pH values suitable for skin.

Results

The film dressings exhibit high antimicrobial activity against pathogenic bacteria and fungi, with release percentages varying according to the formulation, demonstrating their potential in medical applications .

Agrochemistry: Herbicidal Activity

Summary of Application

Derivatives of 1,2,5-Thiadiazol-3-amine hydrochloride are explored for their herbicidal properties to control unwanted plant growth.

Methods of Application

The compounds are tested on various plant species to assess their herbicidal efficacy, often involving field trials to determine the optimal concentrations and application methods.

Results

The derivatives have shown potential as herbicides, with studies reporting specific rates of weed mortality and growth inhibition .

These additional applications highlight the versatility of 1,2,5-Thiadiazol-3-amine hydrochloride in various scientific and industrial fields. The compound’s reactivity and functional group compatibility make it a valuable entity in research and development across multiple disciplines. For the latest research and detailed studies, accessing scientific journals and databases would provide the most current and comprehensive information.

Organic Synthesis: Intermediate for Antibacterial Agents

Summary of Application

1,2,5-Thiadiazol-3-amine hydrochloride is used as an intermediate in the synthesis of antibacterial agents, including advanced cephalosporin antibiotics.

Methods of Application

The synthesis process involves a series of reactions starting from cyanoacetamide, including oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization, to produce the desired intermediate .

Results

The intermediate is crucial for the synthesis of Ceftobiprole, which exhibits good antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

1,2,5-thiadiazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVGZOHLRZVLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Thiadiazol-3-amine hydrochloride | |

CAS RN |

6595-67-1 |

Source

|

| Record name | 1,2,5-thiadiazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)